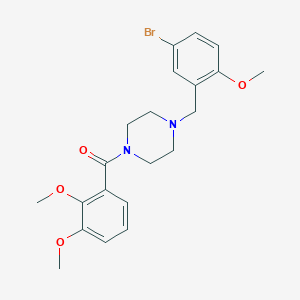![molecular formula C17H23ClN2O2S B248532 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B248532.png)
1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine, also known as BCT-100, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as piperazines and is being studied for its potential use in treating various medical conditions.
作用机制
The exact mechanism of action of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine is not fully understood. However, it is believed to act on several molecular targets, including the dopamine and serotonin receptors. 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to have several biochemical and physiological effects. In cancer research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells. In Alzheimer's disease research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to reduce the levels of amyloid-beta, a protein that forms plaques in the brains of Alzheimer's patients. In schizophrenia research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to improve the function of the prefrontal cortex, a brain region involved in cognitive and social function.
实验室实验的优点和局限性
One advantage of using 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity for its molecular targets. This allows researchers to study the effects of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine on specific pathways and receptors without affecting other cellular processes. However, one limitation of using 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine in lab experiments is its potential toxicity. 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to be toxic at high doses, and researchers must take precautions to ensure the safety of their experiments.
未来方向
There are several future directions for 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine research. One direction is to further investigate its potential use in treating cancer, Alzheimer's disease, and schizophrenia. Another direction is to study its effects on other molecular targets and pathways. Additionally, researchers could explore the use of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine in combination with other drugs to enhance its therapeutic effects. Finally, researchers could investigate the potential use of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine in other medical conditions, such as depression and anxiety.
合成方法
The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine involves the reaction of bicyclo[2.2.1]hept-2-ene with 4-chlorobenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine as a white solid. The synthesis of 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been reported in several research papers, and the yield and purity of the compound have been optimized.
科学研究应用
1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been studied for its potential use in treating various medical conditions, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. In Alzheimer's disease research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to improve cognitive function in animal models. In schizophrenia research, 1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine has been shown to improve cognitive and social function in animal models.
属性
产品名称 |
1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C17H23ClN2O2S |
分子量 |
354.9 g/mol |
IUPAC 名称 |
1-(3-bicyclo[2.2.1]heptanyl)-4-(4-chlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H23ClN2O2S/c18-15-3-5-16(6-4-15)23(21,22)20-9-7-19(8-10-20)17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2 |
InChI 键 |
CYSHXVTZOQJHRF-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1CC2CC1CC2N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)

![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)

![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
